1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one
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Overview
Description
1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one is an organic compound with the molecular formula C9H15NO It is characterized by a cyclopentyl ring substituted with an aminomethyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one typically involves the reaction of cyclopentyl derivatives with aminomethylating agents. One common method is the reaction of cyclopentanone with formaldehyde and ammonia, followed by the introduction of a prop-2-en-1-one group through a condensation reaction. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The prop-2-en-1-one moiety can participate in conjugation reactions, affecting the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one
- 1-Cyclopentyl-2-propyn-1-one
- (1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-yn-1-ylpyrrolidin-1-yl]-1-cyclopentyl-2-oxoethanamine
Uniqueness
1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-[2-(aminomethyl)cyclopentyl]prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-9(11)8-5-3-4-7(8)6-10/h2,7-8H,1,3-6,10H2 |
InChI Key |
KCMQDNSDCKITEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCCC1CN |
Origin of Product |
United States |
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